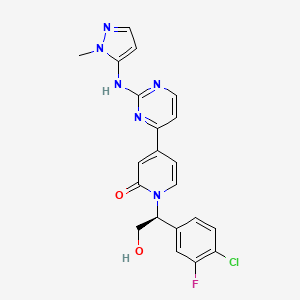

Paritaprevir

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

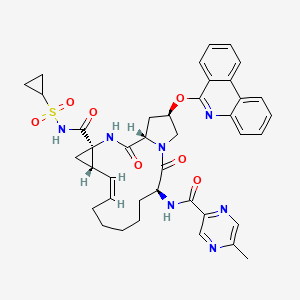

Paritaprevir ist ein direkt wirkendes antivirales Medikament, das als Teil einer Kombinationstherapie zur Behandlung chronischer Hepatitis C eingesetzt wird, einer Infektionskrankheit der Leber, die durch eine Infektion mit dem Hepatitis-C-Virus (HCV) verursacht wird. Es ist besonders wirksam gegen HCV-Genotypen 1 und 4 . This compound wirkt durch Hemmung der NS3/4A-Serinprotease, einem Enzym, das für die Replikation des Virus entscheidend ist .

Wissenschaftliche Forschungsanwendungen

Paritaprevir wurde umfassend auf seine therapeutische Wirkung bei chronischen Hepatitis-C-Virus-Infektionen untersucht. Es hat vielversprechende Ergebnisse in Kombinationstherapien gezeigt und hohe Sustained Virologic Response Rates erzielt . Darüber hinaus wurden in jüngsten Forschungsarbeiten seine potenziellen Anwendungen bei der Behandlung von akutem Lungenversagen untersucht, wobei seine Fähigkeit nachgewiesen wurde, die Infiltration von Entzündungszellen und die interstitielle Verdickung der Lunge zu reduzieren . Die Anwendungen von this compound erstrecken sich auf verschiedene Bereiche, darunter die medizinische Chemie, Pharmakologie und Virologie.

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung der NS3/4A-Serinprotease des Hepatitis-C-Virus . Nach der viralen Replikation und Translation in ein einzelnes Polypeptid sind die NS3- und NS4A-Proteine für die Spaltung des genetischen Materials in strukturelle und nicht-strukturelle Proteine verantwortlich, die für die virale Assemblierung erforderlich sind . Durch die Hemmung dieser Protease verhindert this compound die virale Replikation und Funktion, was letztendlich zur Unterdrückung des Virus führt .

Wirkmechanismus

Paritaprevir, also known as Veruprevir, is a potent inhibitor of the Hepatitis C Virus (HCV) nonstructural (NS) protein 3/4A protease . It is used in combination with other direct-acting antivirals (DAAs) for the treatment of chronic HCV infection .

Target of Action

This compound primarily targets the NS3/4A serine protease of Hepatitis C Virus (HCV) . This protease plays a crucial role in the viral replication process of HCV .

Mode of Action

This compound inhibits the NS3/4A serine protease, thereby preventing the cleavage of HCV’s genetic material into structural and nonstructural proteins required for assembly into mature virus . By inhibiting this viral protease, this compound prevents viral replication and function .

Biochemical Pathways

The inhibition of the NS3/4A serine protease disrupts the HCV life cycle at the stage of protein processing. This prevents the virus from replicating and infecting new cells .

Pharmacokinetics

This compound is primarily metabolized by cytochrome P450 (CYP) 3A4 and is administered with a low dose of ritonavir to achieve drug concentrations suitable for once-daily dosing . The coadministration of this compound with ritonavir increases the half-life of single-dose this compound from approximately 3 hours to 5–8 hours . In the presence of ritonavir, this compound is excreted mostly unchanged in feces via biliary excretion .

Result of Action

The inhibition of the NS3/4A serine protease by this compound results in the disruption of the HCV life cycle, preventing the virus from replicating and infecting new cells . This leads to a decrease in the viral load and potentially the eradication of the virus from the body.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it has been found that this compound can ameliorate experimental acute lung injury in a lipopolysaccharide (LPS)-induced two-hit rat model . This suggests that the drug’s action can be influenced by the presence of other substances or conditions in the body.

Biochemische Analyse

Biochemical Properties

Paritaprevir plays a significant role in biochemical reactions, particularly as an inhibitor of the HCV NS3/4A protease . This enzyme is crucial for the life cycle of the HCV, and by inhibiting it, this compound prevents the virus from replicating .

Cellular Effects

This compound affects various types of cells, primarily those infected with HCV. By inhibiting the NS3/4A protease, this compound disrupts the replication of the virus within the cell . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding to the HCV NS3/4A protease and inhibiting its function . This prevents the protease from cleaving the HCV polyprotein, a necessary step in the replication of the virus .

Temporal Effects in Laboratory Settings

This compound displays highly variable, nonlinear pharmacokinetics . Over time, the effects of this compound can change due to its metabolism and excretion . In the presence of ritonavir, another antiviral drug, this compound is excreted mostly unchanged in feces via biliary excretion .

Metabolic Pathways

This compound is primarily metabolized by cytochrome P450 (CYP) 3A4 . It is administered with a low dose of ritonavir to achieve drug concentrations suitable for once-daily dosing . In the presence of ritonavir, this compound is excreted mostly unchanged in feces via biliary excretion .

Transport and Distribution

Following a single dose administration of this compound co-dosed with ritonavir, approximately 88% of the radioactivity was recovered in feces with limited radioactivity (8.8%) in urine . This suggests that this compound is transported and distributed within cells and tissues, and is primarily excreted via the biliary route .

Vorbereitungsmethoden

Die Synthese von Paritaprevir umfasst mehrere Schritte, beginnend mit Inhibitoren, die Oxime-basierte P-Shelf-Moleküle enthalten. Eine gemeinsame Anstrengung von Abbott Laboratories und Enanta Pharmaceuticals führte zur Entwicklung von this compound, das neuartige P-Phenanthridin- und P3-Amid-Kappen umfasst . Die industrielle Produktion von this compound wird typischerweise pharmakokinetisch durch Ritonavir verstärkt, um seine Wirksamkeit zu verbessern .

Analyse Chemischer Reaktionen

Paritaprevir unterliegt verschiedenen chemischen Reaktionen, die hauptsächlich seine Wechselwirkung mit der NS3/4A-Serinprotease betreffen. Es ist bekannt, dass die Verbindung die Protease durch Bindung an ihr aktives Zentrum hemmt, wodurch die Spaltung viraler Polyproteine in funktionelle Proteine verhindert wird, die für die virale Replikation notwendig sind . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Ritonavir, das die Bioverfügbarkeit von this compound erhöht .

Vergleich Mit ähnlichen Verbindungen

Paritaprevir gehört zu einer Klasse direkt wirkender Antiviralia, zu denen auch andere NS3/4A-Proteasehemmer wie Telaprevir und Boceprevir gehören . Im Vergleich zu diesen älteren Wirkstoffen hat this compound bessere Sustained Virologic Response Rates, höhere Resistenzbarrieren, weniger Nebenwirkungen und eine geringere Pillenlast gezeigt . Seine pharmakokinetische Verstärkung mit Ritonavir erhöht seine Wirksamkeit zusätzlich, wodurch es zu einer überlegenen Option in Kombinationstherapien für Hepatitis-C-Virus-Infektionen wird .

Ähnliche Verbindungen umfassen:

- Telaprevir

- Boceprevir

- Simeprevir

- Grazoprevir

Die einzigartige Kombination aus Wirksamkeit, Sicherheit und reduzierter Pillenlast von this compound unterscheidet es von diesen ähnlichen Verbindungen .

Eigenschaften

Key on ui mechanism of action |

Paritaprevir is a potent inhibitor of the NS3/4A serine protease of Hepatitis C Virus (HCV). Following viral replication of HCV genetic material and translation into a single polypeptide, Nonstructural Protein 3 (NS3) and its activating cofactor Nonstructural Protein 4A (NS4A) are responsible for cleaving it into the following structural and nonstructural proteins required for assembly into mature virus: NS3, NS4A, NS4B, NS5A, and NS5B. By inhibiting viral protease NS3/4A, paritaprevir therefore prevents viral replication and function. |

|---|---|

CAS-Nummer |

1216941-48-8 |

Molekularformel |

C40H43N7O7S |

Molekulargewicht |

765.9 g/mol |

IUPAC-Name |

(1S,4R,6S,14S,18R)-N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide |

InChI |

InChI=1S/C40H43N7O7S/c1-24-21-42-33(22-41-24)35(48)43-32-16-6-4-2-3-5-11-25-20-40(25,39(51)46-55(52,53)27-17-18-27)45-36(49)34-19-26(23-47(34)38(32)50)54-37-30-14-8-7-12-28(30)29-13-9-10-15-31(29)44-37/h5,7-15,21-22,25-27,32,34H,2-4,6,16-20,23H2,1H3,(H,43,48)(H,45,49)(H,46,51)/t25-,26-,32+,34+,40-/m1/s1 |

InChI-Schlüssel |

UAUIUKWPKRJZJV-AOMWZFMUSA-N |

SMILES |

CC1=CN=C(C=N1)C(=O)NC2CCCCCC=CC3CC3(NC(=O)C4CC(CN4C2=O)OC5=NC6=CC=CC=C6C7=CC=CC=C75)C(=O)NS(=O)(=O)C8CC8 |

Isomerische SMILES |

CC1=CN=C(C=N1)C(=O)N[C@H]2CCCCCC=C[C@@H]3C[C@]3(NC(=O)[C@@H]4C[C@H](CN4C2=O)OC5=NC6=CC=CC=C6C7=CC=CC=C75)C(=O)NS(=O)(=O)C8CC8 |

Kanonische SMILES |

CC1=CN=C(C=N1)C(=O)NC2CCCCCC=CC3CC3(NC(=O)C4CC(CN4C2=O)OC5=NC6=CC=CC=C6C7=CC=CC=C75)C(=O)NS(=O)(=O)C8CC8 |

Aussehen |

White to off-white powder |

Reinheit |

>97% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO. |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

ATB450; ABT-450; ABT 450; Paritaprevir; Veruprevir; Brand name: VIEKIRA PAK. |

Herkunft des Produkts |

United States |

Q1: What is the mechanism of action of Paritaprevir?

A1: this compound is a direct-acting antiviral agent that specifically targets the hepatitis C virus (HCV) NS3/4A serine protease. [, , , , ] This protease is essential for HCV replication as it cleaves the viral polyprotein into functional proteins necessary for viral maturation and assembly. By inhibiting NS3/4A protease activity, this compound disrupts the HCV life cycle and prevents viral replication. [, , ]

Q2: Why is this compound co-administered with Ritonavir?

A3: Ritonavir is a potent inhibitor of cytochrome P450 3A4 (CYP3A4), an enzyme responsible for this compound metabolism. Co-administration of Ritonavir significantly increases this compound exposure and half-life by inhibiting its breakdown, allowing for a more convenient dosing regimen and potentially improved efficacy. [, , , , ]

Q3: What is the molecular formula and weight of this compound?

A3: Unfortunately, the specific molecular formula and weight of this compound are not provided in the provided research papers.

Q4: Is there any spectroscopic data available for this compound?

A4: The provided research papers do not discuss spectroscopic characterization of this compound.

Q5: Are there any studies exploring this compound's material compatibility?

A5: The provided papers mainly focus on the pharmacological aspects of this compound. Detailed studies on material compatibility are not discussed in these papers.

Q6: How is this compound absorbed and distributed in the body?

A7: While the exact mechanisms are not fully elucidated in the provided papers, this compound exhibits non-linear pharmacokinetics, indicating that its absorption and distribution may be influenced by factors beyond simple dose proportionality. [, ] Co-administration with Ritonavir significantly impacts its pharmacokinetic profile by inhibiting its metabolism and enhancing exposure. [, , ]

Q7: What are the main routes of this compound elimination?

A8: Following oral administration, this compound is primarily eliminated through the biliary-fecal route, with a smaller fraction excreted in urine. [, , ] Co-administration with Ritonavir further emphasizes biliary excretion.

Q8: What is the evidence supporting the efficacy of this compound in treating HCV infection?

A9: Multiple clinical trials, including Phase II and Phase III studies, have demonstrated the efficacy of this compound in combination with other direct-acting antiviral agents for the treatment of chronic HCV infection, particularly genotype 1. [, , , , , , , , , ] These studies have shown high sustained virologic response rates, indicating viral eradication, in various patient populations, including those with cirrhosis and those who have failed prior interferon-based therapies. [, , , , , , ]

Q9: What are the known resistance mechanisms to this compound?

A10: Resistance to this compound, as with other direct-acting antiviral agents, can emerge through mutations in the HCV genome, specifically within the NS3 protease gene. [, ] The most common treatment-emergent substitutions associated with this compound resistance occur at amino acid position 168 within the NS3 protease. [, ]

Q10: Are there any known cross-resistance concerns with this compound?

A11: The development of resistance to one HCV protease inhibitor, such as this compound, can potentially confer cross-resistance to other protease inhibitors due to shared structural and mechanistic similarities. []

Q11: Does this compound interact with drug transporters?

A12: Yes, this compound is known to inhibit organic anion transporting polypeptides (OATP) 1B1 and 1B3, which are important transporters involved in the uptake of various drugs and endogenous compounds. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

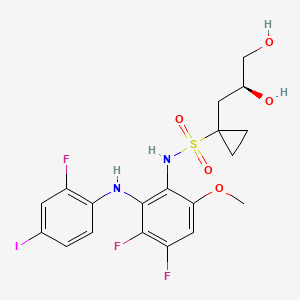

![methyl N-[6-[2-(5-chloro-2-methylphenyl)-1-hydroxy-3-oxoisoindol-1-yl]-1H-benzimidazol-2-yl]carbamate](/img/structure/B612212.png)

![(R)-N-(2,3-Dihydroxypropoxy)-5-(2-fluoro-4-iodophenylamino)imidazo[1,5-a]pyrazine-6-carboxamide](/img/structure/B612213.png)

![(R)-6-(2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-(o-tolyl)pyridazin-3(2H)-one](/img/structure/B612216.png)